Cas no 929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester)

4-(3-pyridinyl)phenylboronic acid pinacol ester structure
929203-04-3 structure
Product Name:4-(3-pyridinyl)phenylboronic acid pinacol ester
N.o CAS:929203-04-3
MF:C17H20BNO2
MW:281.157204627991
MDL:MFCD11973623
CID:69543
PubChem ID:57345859
Update Time:2025-06-08

4-(3-pyridinyl)phenylboronic acid pinacol ester Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • 3-(4-Phenylboronic acid pinacol ester)pyridine
    • 1-(3-Pyridyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 4-(3-Pyridinyl)phenylboronic acid pinacol ester
    • 4-BIPHENYLCARBOXYLIC ACID
    • Pyridine, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
    • AMBA00086
    • BCP22839
    • AM85972
    • BCP9000140
    • OR360136
    • ST24103
    • 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
    • (4-(PYRIDIN-3-YL)PHENYL)BORONIC ACID PINACOL ESTER
    • SY108382
    • SCHEMBL13584589
    • 929203-04-3
    • DTXSID20720990
    • AKOS015919542
    • CS-W021761
    • DS-1669
    • MFCD11973623
    • 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyridine
    • 4-(3-pyridinyl)phenylboronic acid pinacol ester
    • MDL: MFCD11973623
    • Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3
    • Chave InChI: MMHFCEWVMQXVEV-UHFFFAOYSA-N
    • SMILES: N1C=C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C=CC=1

Propriedades Computadas

  • Massa Exacta: 281.15900
  • Massa monoisotópica: 281.1587090 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 348
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 31.4
  • Peso Molecular: 281.2

Propriedades Experimentais

  • Densidade: 1.09
  • PSA: 31.35000
  • LogP: 3.04780

4-(3-pyridinyl)phenylboronic acid pinacol ester Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(3-pyridinyl)phenylboronic acid pinacol ester Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG812-250mg
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
250mg
170CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG812-1g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
1g
426CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG812-5g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
5g
1310CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KG812-100mg
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
100mg
86CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T845822-5g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
929203-04-3 95%
5g
1,186.20 2021-05-17
Matrix Scientific
090440-250mg
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+%
929203-04-3 95+%
250mg
$662.00 2023-09-10
Matrix Scientific
090440-1g
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+%
929203-04-3 95+%
1g
$1479.00 2023-09-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IW232-200mg
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
200mg
83.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IW232-5g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
5g
1072.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IW232-1g
4-(3-pyridinyl)phenylboronic acid pinacol ester
929203-04-3 97%
1g
243.0CNY 2021-08-04

4-(3-pyridinyl)phenylboronic acid pinacol ester Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, 110 °C; 110 °C → rt
Referência
Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions
Qiu, Di; Wang, Shuai; Tang, Shengbo; Meng, He; Jin, Liang; et al, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Referência
Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine
, China, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 80 °C
Referência
Octahedral [Pd6L8]12+ Metallosupramolecular Cages: Synthesis, Structures and Guest-Encapsulation Studies
Kim, Tae Y.; Digal, Lori; Gardiner, Michael G. ; Lucas, Nigel T. ; Crowley, James D., Chemistry - A European Journal, 2017, 23(60), 15089-15097

Método de produção 4

Condições de reacção
1.1 Reagents: Pyridine ,  Cesium carbonate Solvents: Ethyl acetate ;  30 h, 35 °C
Referência
Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide Esters
Candish, Lisa; Teders, Michael; Glorius, Frank, Journal of the American Chemical Society, 2017, 139(22), 7440-7443

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 100 °C
Referência
Preparation of (pyrimidyl/triazinyl)aryl benzoxazole derivatives as electron transport materials for OLEDs
, China, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2.5 h, heated
Referência
Preparation of heterocyclic compounds for organic electroluminescent device
, China, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  120 °C
Referência
Preparation of heterocyclic compounds for organic electric elements
, Korea, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  5 h, reflux
Referência
Compound containing quinoxaline and pyridine groups, and organic electroluminescent device
, China, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C; 80 °C → rt
Referência
Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs
Su, Shi-Jian; Tanaka, Daisaku; Li, Yan-Jun; Sasabe, Hisahiro; Takeda, Takashi; et al, Organic Letters, 2008, 10(5), 941-944

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C
Referência
Conformational Control of a Metallo-Supramolecular Cage via the Dissymmetrical Modulation of Ligands
Yu, Hao ; Li, Jiaqi ; Shan, Chuan ; Lu, Tong ; Jiang, Xin ; et al, Angewandte Chemie, 2021, 60(51), 26523-26527

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 80 °C
Referência
Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: Toluene ,  1,4-Dioxane ;  30 min, 20 - 23 °C
1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C
Referência
Phenylpyridine derivatives, organic electroluminescent elements, lighting devices, and imaging devices using them
, Japan, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  24 h, 80 °C
Referência
Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone
, Japan, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
Referência
Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation
Liu, Chengwei; Ji, Chong-Lei; Hong, Xin; Szostak, Michal, Angewandte Chemie, 2018, 57(51), 16721-16726

Método de produção 15

Condições de reacção
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol ,  Potassium carbonate Catalysts: Palladium chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine ,  Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Referência
Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation
Li, Hanyuan; Ma, Biao; Liu, Qi-Sheng; Wang, Mei-Ling; Wang, Zhen-Yu; et al, Angewandte Chemie, 2020, 59(34), 14388-14393

Método de produção 16

Condições de reacção
1.1 Catalysts: Palladium
Referência
Preparation of carbazole compounds containing electron-accepting nitrogenous heteroaryl moiety as organic electroluminescent materials
, World Intellectual Property Organization, , ,

Método de produção 17

Condições de reacção
Referência
A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation
Zhang, Tao; Luan, Yu-Xin; Lam, Nelson Y. S. ; Li, Jiang-Fei; Li, Yue; et al, Nature Chemistry, 2021, 13(12), 1207-1213

4-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials

4-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products

Fornecedores recomendados
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.